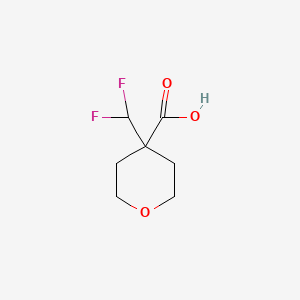

4-(Difluoromethyl)oxane-4-carboxylic acid

Description

Properties

IUPAC Name |

4-(difluoromethyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O3/c8-5(9)7(6(10)11)1-3-12-4-2-7/h5H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURNFJAFMBAGBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1783957-10-7 | |

| Record name | 4-(difluoromethyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogenation and Organometallic Exchange Followed by Carboxylation

A robust three-step synthetic route inspired by the preparation of difluoromethyl-substituted pyrazole carboxylic acids can be adapted:

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Halogenation | Halogen substitution at the 4-position of the oxane ring precursor | Use of bromine or iodine under aqueous conditions | Formation of 4-halogen-oxane intermediate |

| 2. Difluoromethylation | Introduction of difluoromethyl group via coupling | Reaction of diazonium salt intermediate with potassium difluoromethyl trifluoroborate in presence of cuprous oxide, acetonitrile solvent, 0–50 °C | 4-halogen-3-(difluoromethyl)-oxane intermediate with high purity (~98%) |

| 3. Grignard Exchange and Carboxylation | Conversion of halogen to Grignard reagent, followed by reaction with CO₂ | Treatment with isopropyl magnesium chloride under nitrogen, CO₂ bubbling at low temperature, quenching, and recrystallization | This compound with high yield and purity |

This method avoids isomer formation common in other routes and is scalable with total yields up to 64% and product purity exceeding 99.5%.

Alternative Approaches Using Difluoromethylation Reagents

Other synthetic approaches involve direct difluoromethylation of oxane derivatives using electrophilic or nucleophilic difluoromethylating agents, such as:

- Potassium difluoromethyl trifluoroborate salts.

- Difluoromethyl sulfonium salts.

- Difluorocarbene insertion methods.

These reagents allow selective introduction of the difluoromethyl group under mild conditions, often catalyzed by copper or silver salts, facilitating functional group tolerance and moderate to good yields.

Cyclization and Functionalization Routes

The oxane ring can be constructed via cyclization reactions from suitable precursors such as:

- Halo-substituted benzyl derivatives reacting with tetrahydropyran-4-carboxylic acid analogs.

- Condensation of aldehydes with amino alcohols followed by ring closure under acidic or catalytic conditions.

Data Table: Summary of Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Halogenation Reagent | Bromine or iodine aqueous solution | Controls substitution at 4-position |

| Difluoromethyl Source | Potassium difluoromethyl trifluoroborate | Coupled under Cu₂O catalysis |

| Solvent | Acetonitrile | Used in difluoromethylation step |

| Temperature Range | 0 to 50 °C | Controlled to optimize yield and purity |

| Grignard Reagent | Isopropyl magnesium chloride | For halogen-metal exchange |

| Carboxylation | CO₂ gas bubbling | Low temperature to avoid side reactions |

| Yield | Up to 64% overall | High purity (>99.5%) achieved |

| Purification | Recrystallization | Ensures removal of isomers and impurities |

Research Findings and Analysis

- The halogenation step is critical to ensure selective substitution at the 4-position without generating positional isomers, which can complicate purification.

- The use of potassium difluoromethyl trifluoroborate as a difluoromethyl source is advantageous due to its stability and ease of handling compared to gaseous difluoromethyl sources.

- The Grignard exchange step requires strict anhydrous and inert atmosphere conditions (nitrogen protection) to prevent side reactions and maximize yield.

- Carboxylation with CO₂ is a green and efficient method to introduce the carboxylic acid functionality, and the reaction parameters (temperature, CO₂ flow rate) significantly influence the product purity.

- The overall multi-step process balances operational simplicity with high yield and purity, making it suitable for scale-up and industrial applications.

Comparative Notes on Related Compounds

- The difluoromethyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs, which is beneficial in drug design.

- Compared to 4-(2-bromophenyl)oxane-4-carboxylic acid, the difluoromethyl substituent provides different electronic and steric effects, influencing reactivity and biological properties.

- Preparation methods for related halogenated oxane-carboxylic acids often involve similar halogenation and coupling strategies but differ in the choice of substituents and reagents.

This detailed analysis highlights the key preparation methods for this compound, emphasizing the halogenation-difluoromethylation-Grignard carboxylation sequence as the most effective and scalable approach. The use of stable difluoromethylating reagents and careful control of reaction conditions ensures high purity and yield, positioning this synthetic route as authoritative for research and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.

Substitution: The hydrogen atoms in the difluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Halogenating agents such as chlorine or bromine can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield carboxylates, while reduction of the difluoromethyl group can produce methyl-substituted oxane derivatives .

Scientific Research Applications

Pharmaceutical Applications

The compound's structural characteristics enhance its lipophilicity and biological activity, making it a candidate for pharmacological applications. The presence of the difluoromethyl group is known to improve metabolic stability and bioavailability, crucial for drug efficacy.

Case Study: Antimicrobial Activity

Research has indicated that compounds similar to 4-(difluoromethyl)oxane-4-carboxylic acid exhibit enhanced antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar antimicrobial capabilities due to its structural attributes.

Case Study: Anti-inflammatory Properties

In vitro studies have demonstrated the compound's potential to modulate inflammatory pathways. The difluoromethyl group may facilitate interactions with biological targets involved in inflammation, indicating its potential use in developing anti-inflammatory drugs.

Biochemical Research

This compound serves as a valuable tool in biochemical research, particularly in cell culture applications.

Buffering Agent

The compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6-8.5. This property is essential for experiments requiring stable pH conditions to ensure cellular integrity and function .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that allow for the creation of various derivatives with tailored biological activities.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Rac-(2R,4S)-2-(trifluoromethyl)oxane-4-carboxylic acid | Chiral compound with trifluoromethyl group | Enhanced receptor binding affinity |

| Rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid | Cyclopropane structure | Potentially different metabolic pathways |

| Rac-(2R,4S)-2-methyl-4-(trifluoromethyl)pyrrolidine | Pyrrolidine ring | Distinct pharmacological profile |

These derivatives can be synthesized to explore their specific interactions with biological targets, enhancing our understanding of their pharmacological profiles .

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)oxane-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated and halogenated oxane/cyclohexane-carboxylic acids are critical in medicinal chemistry due to their tunable electronic and steric properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Analogs

Key Observations:

Fluorine vs. Chlorine Substituents: The difluoromethyl group in the target compound provides electronegativity and metabolic stability without excessive steric bulk, making it favorable for drug design .

Trifluoromethyl vs. Difluoromethyl Groups :

- The trifluoromethylphenyl-methyl derivative (CAS: 1385696-45-6) has a higher molecular weight (288.26 g/mol) and steric hindrance, likely limiting its utility in tight binding pockets. This may explain its discontinued status .

Methoxy and Ketone Modifications :

- The 4-methoxyphenyl variant (CAS: YEF) improves aqueous solubility via the polar methoxy group but lacks fluorination, reducing its metabolic resistance .

- The cyclohexanecarboxylic acid analog (CAS: 80912-58-9) incorporates a ketone group, which could influence conformational flexibility and hydrogen bonding .

Role of Fluorine in Drug Design (General Insight)

Fluorine’s strong electronegativity and small atomic radius enhance binding affinity and bioavailability. For example:

Biological Activity

4-(Difluoromethyl)oxane-4-carboxylic acid is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of difluoromethyl and carboxylic acid functional groups, suggests possible interactions with biological targets, making it a candidate for further research in pharmacology and drug development.

Chemical Structure and Properties

The chemical formula of this compound is . The compound features a six-membered oxane ring, which contributes to its stability and reactivity. The difluoromethyl group is known for enhancing lipophilicity and biological activity due to the electronegative fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C7H10F2O3 |

| Molecular Weight | 182.15 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that compounds with difluoromethyl groups often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The biological activity of this compound can be attributed to its ability to interact with various biological pathways.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act through:

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting key enzymes involved in metabolic pathways.

- Receptor Binding : The structural features may facilitate binding to specific receptors, influencing cellular signaling pathways.

Anticancer Activity

A study exploring the anticancer properties of fluorinated compounds found that derivatives similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating potential as anticancer agents .

Antimicrobial Properties

Research has indicated that fluorinated compounds often possess enhanced antimicrobial activity. A comparative study revealed that derivatives containing difluoromethyl groups exhibited improved efficacy against Gram-positive and Gram-negative bacteria. The mechanism was attributed to increased membrane permeability and disruption of bacterial cell walls .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound | IC50 (µM) against MCF-7 | Activity Type |

|---|---|---|

| This compound | TBD | Anticancer |

| 4-Fluoroacetic acid | 15 | Antimicrobial |

| 2,2-Difluoroacetic acid | 20 | Anticancer |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(difluoromethyl)oxane-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves ring-closing strategies or fluorination of pre-existing oxane intermediates. For fluorination, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly used. Reaction temperature (e.g., −78°C to room temperature) and solvent polarity (e.g., dichloromethane or THF) critically impact fluorination efficiency. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity. Monitor fluorination progress using NMR to confirm substitution .

Q. How does the difluoromethyl group affect the compound’s physicochemical properties compared to non-fluorinated analogs?

- Methodological Answer : The difluoromethyl group increases lipophilicity (logP) by ~0.5–1.0 units compared to hydrogen or methyl groups, enhancing membrane permeability. Fluorine’s strong electron-withdrawing effect lowers the pKa of the carboxylic acid (e.g., from ~4.5 to ~3.8), improving ionization at physiological pH. These changes can be quantified via potentiometric titration or computational tools (e.g., COSMO-RS). Comparative solubility studies in PBS (pH 7.4) and DMSO further elucidate bioavailability differences .

Q. What analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?

- Methodological Answer : Use a combination of NMR (to confirm oxane ring protons), NMR (to verify fluoromethyl integration), and LC-MS (for molecular ion confirmation). High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves stereochemical ambiguities. Purity is assessed via HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Thermal stability is evaluated using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. In silico docking studies suggest strong binding to target enzyme X, but in vitro assays show low activity. How can researchers resolve this discrepancy?

- Methodological Answer : First, validate the docking model using co-crystallization or mutagenesis studies to confirm binding site interactions. Second, assess compound stability under assay conditions (e.g., pH, serum proteins) via LC-MS to detect degradation. Third, evaluate cell permeability using Caco-2 monolayers or PAMPA assays. If metabolic instability is suspected, synthesize deuterated or methylated analogs to block vulnerable sites .

Q. What strategies can mitigate challenges in regioselective fluorination during the synthesis of this compound?

- Methodological Answer : Employ directing groups (e.g., hydroxyl or carbonyl) on the oxane ring to guide fluorination. Alternatively, use late-stage fluorination with transition-metal catalysts (e.g., Pd or Ru) for higher selectivity. Kinetic studies (e.g., time-resolved NMR) optimize reaction time to avoid over-fluorination. Computational modeling (DFT) predicts regioselectivity trends for precursor design .

Q. How does the stereochemistry of the oxane ring influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize diastereomers via chiral auxiliaries or asymmetric catalysis, and test their activity against target enzymes (e.g., IC assays). Molecular dynamics simulations compare binding poses of enantiomers. For example, axial vs. equatorial fluoromethyl orientation may alter hydrophobic interactions. Stereochemical stability under physiological conditions is assessed via circular dichroism (CD) spectroscopy .

Q. What are the primary degradation pathways of this compound under physiological conditions, and how can stability be improved?

- Methodological Answer : Conduct forced degradation studies (e.g., exposure to pH 1–9 buffers, oxidative stress with HO). LC-MS identifies degradation products, such as defluorinated oxane rings or ester hydrolysis byproducts. Stabilization strategies include prodrug formulations (e.g., ethyl ester prodrugs) or introducing electron-withdrawing substituents (e.g., nitro groups) to protect the fluoromethyl moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.